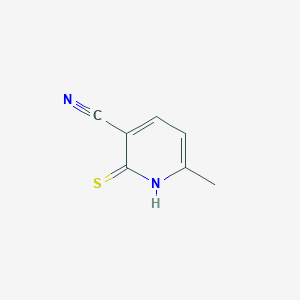

2-Mercapto-6-methylnicotinonitrile

Description

Overview of Nicotinonitrile Derivatives in Chemical and Biological Research

Nicotinonitrile, also known as 3-cyanopyridine (B1664610), is a pyridine (B92270) derivative characterized by a nitrile group at the 3-position. This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties and its capacity to serve as a versatile synthetic intermediate. ekb.eg The pyridine ring is a common feature in numerous natural products, including nicotinic acid and nicotinamide (B372718), which are vital to metabolic processes. ekb.eg

The true value of the nicotinonitrile scaffold lies in its derivatization. The addition of various functional groups to the pyridine ring allows for the synthesis of a vast library of compounds with diverse pharmacological activities. ekb.eg Research has shown that nicotinonitrile derivatives exhibit a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiproliferative activities. researchgate.net Several successful drugs, such as Bosutinib, Milrinone, and Neratinib, incorporate the nicotinonitrile structure, highlighting its therapeutic importance. ekb.egekb.eg The ability to fuse the 3-cyanopyridine core with other heterocyclic systems further expands its chemical diversity and biological potential. ekb.eg These fused systems have been investigated for their ability to inhibit key cellular targets, such as tyrosine kinases and survivin, which are implicated in cancer progression. ekb.egnih.gov

Contextualizing 2-Mercapto-6-methylnicotinonitrile within the Nicotinonitrile Family

This compound is a specific derivative of nicotinonitrile. Its structure features a mercapto (-SH) group at the 2-position and a methyl (-CH₃) group at the 6-position of the pyridine ring, in addition to the defining nitrile (-CN) group at the 3-position. The introduction of the sulfur-containing mercapto group is significant, as it imparts distinct chemical reactivity and potential for further functionalization.

The presence of the mercapto group allows the compound to exist in a tautomeric equilibrium with its thione form, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. nih.gov This property is crucial as it influences the compound's reactivity, intermolecular interactions, and biological profile. The carbon-sulfur bond is an important feature in organic synthesis and has been a key element in the development of novel chemical architectures and medicinally relevant molecules. nih.gov

Below is a data table outlining some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₆N₂S |

| Molar Mass | 150.2 g/mol |

| Melting Point | 235 °C (decomposed) |

| Boiling Point (Predicted) | 240.2 ± 43.0 °C |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ |

| Table 1: Physicochemical Properties of this compound. Data sourced from chembk.com. |

Historical Development of Research on Mercaptonicotinonitriles

The study of mercapto-substituted nitrogen heterocycles has been a subject of interest for many decades, often in parallel with their oxygen-containing analogs. The introduction of a thiol (mercapto) group into organic structures, including aromatic rings like pyridine, has been recognized as an important strategy in medicinal and materials chemistry. nih.gov

The interest in mercaptonicotinonitriles and related compounds has been sustained by their potential as building blocks for more complex molecules with desirable biological and physical properties. The reactivity of the mercapto group allows for a wide range of subsequent chemical transformations, making these compounds valuable intermediates in the synthesis of novel therapeutic agents and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJDNDNJGGAULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=S)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352327 | |

| Record name | 2-mercapto-3-cyano-6-methyl pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3395-04-8 | |

| Record name | 2-mercapto-3-cyano-6-methyl pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Mercapto 6 Methylnicotinonitrile

Established Reaction Pathways for 2-Mercapto-6-methylnicotinonitrile Synthesis

The formation of this compound is not a single-step process but rather a multi-stage synthesis that leverages well-known organic reactions. Key pathways include the formation of a substituted pyridine (B92270) ring system, which is then further functionalized.

Multi-Stage Synthesis Approaches

The synthesis typically begins with the construction of a substituted pyridinone derivative. chem-soc.si These pyridinone intermediates are crucial building blocks that can be subsequently converted to the desired nicotinonitrile. One common approach involves the reaction of enones with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) to form diaryl-3-cyano-1H-pyridinone derivatives. chem-soc.si Although effective, this method can be time-consuming and may result in modest yields. chem-soc.si

Following the formation of the pyridinone, a subsequent step involves the conversion of the hydroxyl group to a leaving group, often a chloro group, by reacting with phosphorus oxychloride. chem-soc.si This chloro derivative then serves as the precursor for the introduction of the mercapto group.

Cyclocondensation Reactions in Nicotinonitrile Formation

Cyclocondensation reactions are fundamental to the synthesis of the core nicotinonitrile structure. youtube.com These reactions involve the formation of the pyridine ring from acyclic precursors. A widely used method is the Hantzsch pyridine synthesis and its variations, which typically involve the condensation of a 1,5-dicarbonyl compound (or its equivalent) with ammonia (B1221849) or an ammonia source. youtube.com

In the context of nicotinonitrile synthesis, a common strategy is the condensation of a β-dicarbonyl compound with an enamine or a compound containing an active methylene (B1212753) group and a nitrogen source. youtube.com These reactions are often carried out at elevated temperatures and can be catalyzed by acids or bases. youtube.com The choice of reactants allows for the introduction of various substituents onto the pyridine ring.

Introduction of the Mercapto Group (e.g., using Thiourea)

The introduction of the mercapto (-SH) group is a critical step in the synthesis of the target compound. Thiourea (B124793) is a common and effective reagent for this transformation. wikipedia.orgmdpi.com The reaction typically proceeds by nucleophilic substitution, where the sulfur atom of thiourea attacks an electrophilic carbon on the pyridine ring, which is usually substituted with a good leaving group like a halogen. wikipedia.org

The initial reaction forms a thiouronium salt intermediate. This intermediate is then hydrolyzed, typically under basic conditions, to yield the final 2-mercapto product. mdpi.com This method is widely used for the synthesis of various mercapto-substituted heterocyclic compounds. nih.gov

Precursors and Key Intermediates in this compound Synthesis

The synthesis of this compound relies on a selection of key starting materials and the formation of specific intermediates.

| Precursor/Intermediate | Role in Synthesis |

| Enones | Starting materials for the formation of the pyridine ring through reaction with active methylene compounds. chem-soc.si |

| Ethyl Cyanoacetate | A common reactant with an active methylene group used in cyclocondensation reactions to form the nicotinonitrile core. chem-soc.si |

| Ammonium Acetate | Serves as the nitrogen source in the cyclocondensation reaction to form the pyridine ring. chem-soc.si |

| Diaryl-3-cyano-1H-pyridinone | A key intermediate formed from the initial cyclocondensation, which is then further functionalized. chem-soc.si |

| Phosphorus Oxychloride | Used to convert the hydroxyl group of the pyridinone intermediate into a chloro group, a better leaving group. chem-soc.si |

| 2-Chloro-6-methylnicotinonitrile | An essential intermediate that directly precedes the introduction of the mercapto group. |

| Thiourea | The reagent of choice for introducing the mercapto group onto the pyridine ring. wikipedia.orgmdpi.com |

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms provides insight into the formation of this compound.

Enamine Formation Pathways

Enamines are key intermediates in many synthetic routes leading to substituted pyridines. wikipedia.orgyoutube.comlibretexts.org They are typically formed through the reaction of a ketone or aldehyde with a secondary amine. wikipedia.orgyoutube.com The mechanism involves the initial formation of a carbinolamine, which then dehydrates to form an iminium ion. masterorganicchemistry.com A base then removes a proton from the α-carbon, leading to the formation of the enamine. youtube.commasterorganicchemistry.com

Enamines are nucleophilic at the α-carbon and can react with various electrophiles, making them versatile intermediates in organic synthesis. libretexts.org In the context of nicotinonitrile synthesis, an enamine can react with a compound containing an activated methylene group, such as ethyl cyanoacetate, to initiate the cyclization process that ultimately forms the pyridine ring. The enamine's nucleophilicity is crucial for the initial carbon-carbon bond formation in the cyclocondensation reaction. wikipedia.orglibretexts.org

Nucleophilic Attack and Intramolecular Cyclization Processes

The synthesis of this compound can be achieved through nucleophilic substitution reactions. A common and effective method involves the reaction of a precursor, 2-chloro-6-methylnicotinonitrile, with a sulfur nucleophile. In this process, an alkali metal sulfide (B99878), such as sodium sulfide, is typically employed. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the sulfide ion attacks the carbon atom bearing the chloro group, leading to the displacement of the chloride and the formation of a mercaptide intermediate. Subsequent acidification of the reaction mixture then yields the final product, this compound. The efficiency of this reaction is often high, with studies on analogous compounds like 2,6-dihalogenobenzonitriles reporting yields of over 90% when using an aprotic polar solvent. google.com

Another significant synthetic strategy that involves nucleophilic attack and subsequent intramolecular cyclization is the Gewald reaction. This one-pot, multi-component reaction is a cornerstone for the synthesis of 2-aminothiophenes and can be adapted for the preparation of related structures. The classical Gewald reaction involves the condensation of a ketone or aldehyde with an activated nitrile (such as malononitrile) and elemental sulfur in the presence of a base. The reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene group of the nitrile. This is followed by the addition of sulfur to the resulting α,β-unsaturated intermediate. The key step is the intramolecular cyclization, where the sulfur attacks the nitrile group, leading to the formation of the thiophene (B33073) ring after tautomerization. umich.edu For the synthesis of this compound, a variation of the Gewald reaction would be employed, likely starting with appropriate precursors that would lead to the desired substitution pattern on the pyridine ring.

Tautomeric Considerations in Product Formation (e.g., Thione-Thiol Tautomerism)

An important aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. This phenomenon, known as thione-thiol tautomerism, is characteristic of 2-mercaptopyridines and related heterocyclic compounds. The equilibrium is significantly influenced by the surrounding environment, such as the solvent polarity.

In the gas phase and in nonpolar solvents, the thiol form, where the proton resides on the sulfur atom, is generally more stable. However, in polar solvents and in the solid state, the equilibrium shifts towards the thione form. In this tautomer, the proton is located on the nitrogen atom of the pyridine ring, and the sulfur atom is double-bonded to the adjacent carbon, forming a thiocarbonyl group (C=S). The stability of the thione form in polar environments is attributed to its greater polarity and its ability to form intermolecular hydrogen bonds. For instance, studies on the closely related 2-mercaptopyridine (B119420) have shown that the thione tautomer is favored in such conditions due to its geometry, which is more amenable to dimerization through hydrogen bonding.

Comparative Analysis of Synthetic Routes for Efficiency and Selectivity

When evaluating the different synthetic routes to this compound, several factors such as yield, selectivity, reaction conditions, and availability of starting materials must be considered. Below is a comparative analysis of the two primary methods discussed:

| Synthetic Route | Starting Materials | Key Reagents | Typical Reaction Conditions | Reported Yields (for analogous compounds) | Selectivity |

| Nucleophilic Substitution | 2-chloro-6-methylnicotinonitrile | Alkali metal sulfide (e.g., Na₂S) | Aprotic polar solvent (e.g., DMF, DMSO), 0-90°C | High (e.g., 82.5-92.7% for 2-mercapto-6-chlorobenzonitrile) google.com | Generally high for the desired substitution. |

| Gewald Reaction | Ketone/aldehyde, activated nitrile, elemental sulfur | Base (e.g., morpholine, triethylamine) | One-pot, often at moderate temperatures. Can be enhanced by microwave irradiation. | Variable, can be high (up to 97% for some 2-aminothiophenes) sciforum.net | Can be lower depending on the complexity of the starting materials and potential for side reactions. |

Nucleophilic Substitution offers a more direct and often higher-yielding route to this compound, provided the 2-chloro precursor is readily available. The selectivity is typically excellent, as the reaction targets a specific site on the pyridine ring. The reaction conditions are generally mild, and the process is straightforward.

The Gewald Reaction , on the other hand, is a powerful tool for building the heterocyclic system from more basic starting materials in a single step. While it can provide high yields, the selectivity can be a concern, and optimization of the reaction conditions is often necessary to minimize the formation of byproducts. The use of microwave irradiation has been shown to improve both yields and reaction times for Gewald reactions. nih.gov

Green Chemistry Approaches in Nicotinonitrile Synthesis (General Relevance)

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like nicotinonitriles to reduce the environmental impact of chemical processes. rasayanjournal.co.inresearchgate.net These approaches focus on aspects such as the use of safer solvents, energy efficiency, and atom economy. rasayanjournal.co.in

Catalysis: The use of catalysts, particularly heterogeneous catalysts, is a key green chemistry principle. For instance, in reactions like the Gewald synthesis, catalysts can lead to higher yields and shorter reaction times while being easily separable and reusable, thus minimizing waste. biosynce.com

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a significant green technology. nih.govacs.org By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner products compared to conventional heating methods. nih.govacs.org

Solvent Selection and Solvent-Free Conditions: A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. The use of water as a solvent, where possible, is highly desirable. Additionally, performing reactions under solvent-free conditions, for example, using ball-milling techniques, can be a highly efficient and environmentally benign approach. sciforum.net This method not only eliminates the need for solvents but can also lead to very high yields in short reaction times. sciforum.net

Multicomponent Reactions (MCRs): One-pot multicomponent reactions, such as the Gewald reaction, are inherently green as they combine several synthetic steps into a single operation. rasayanjournal.co.inacs.org This reduces the need for purification of intermediates, saves energy and resources, and minimizes waste generation. rasayanjournal.co.in

By incorporating these green chemistry principles, the synthesis of this compound and other nicotinonitrile derivatives can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization of 2 Mercapto 6 Methylnicotinonitrile

Transformations Involving the Mercapto Functionality

The sulfur-containing mercapto group is a key site of reactivity in 2-mercapto-6-methylnicotinonitrile. Its nucleophilic nature and susceptibility to oxidation are central to its chemical transformations.

The mercapto group of this compound can be readily oxidized to form sulfoxides or sulfones. This transformation is typically achieved using common oxidizing agents. For instance, treatment with agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) can lead to the corresponding oxidized products. vulcanchem.com The extent of oxidation, whether to the sulfoxide (B87167) or the sulfone, can often be controlled by the choice of oxidant and the reaction conditions.

Table 1: Examples of Oxidation Reactions

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Hydrogen Peroxide | 2-(Methylsulfinyl)-6-methylnicotinonitrile or 2-(Methylsulfonyl)-6-methylnicotinonitrile | vulcanchem.com |

This table is illustrative and based on general reactivity patterns of similar compounds.

The sulfur atom of the mercapto group is nucleophilic and readily participates in substitution reactions. vulcanchem.com Alkylation of the thiol group is a common transformation, often carried out by reacting this compound with various alkyl halides in the presence of a base. This reaction leads to the formation of the corresponding S-alkylated derivatives. For example, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile can be prepared and subsequently used as an intermediate for further heterocyclic syntheses. scirp.org

Furthermore, the mercapto group's nucleophilicity is exploited in the synthesis of more complex heterocyclic systems. For instance, derivatives of 2-mercaptobenzothiazole (B37678) undergo nucleophilic substitution reactions to form various thioether compounds with potential biological activities. nih.gov

Table 2: Examples of Nucleophilic Substitution Reactions

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| 5-Acetyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Methyl iodide | 5-Acetyl-6-methyl-2-(methylthio)nicotinonitrile | scirp.org |

This table includes examples from related structures to illustrate the reactivity.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is another key functional handle in this compound, offering pathways to various nitrogen-containing compounds.

The nitrile group can be reduced to a primary amine. This transformation is a fundamental reaction in organic synthesis, providing access to aminomethyl-substituted pyridines. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed for this purpose. The resulting amine can then serve as a precursor for the synthesis of a wide array of other derivatives.

Table 3: Example of Nitrile Reduction

| Reactant | Reducing Agent | Product | Reference |

|---|

Specific examples for the title compound are limited in the provided search results.

Reactions on the Pyridine (B92270) Core

The pyridine ring itself can undergo substitution reactions, although its reactivity is influenced by the existing substituents.

The pyridine ring is generally considered electron-deficient, which makes it susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). uoanbar.edu.iq Conversely, electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. uoanbar.edu.iq In the case of this compound, the presence of the electron-withdrawing nitrile group further deactivates the ring towards electrophilic attack. However, the existing substituents can direct incoming groups to specific positions. For instance, in related 2,6-disubstituted pyridines, nucleophilic substitution can occur, leading to the displacement of one of the substituents. researchgate.net

Table 4: Examples of Substitution on the Pyridine Ring

| Reactant | Reagent | Product | Reference |

|---|

This table provides an example from a related pyridine structure to illustrate the principle.

Annulation and Ring-Closure Reactions for Fused Heterocycles

The strategic positioning of a nucleophilic thiol group adjacent to a cyano group on the pyridine ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems through annulation and ring-closure reactions. These reactions typically involve the reaction of the thiol group, followed by an intramolecular cyclization involving the nitrile group, leading to the formation of a new fused ring.

A common strategy involves the S-alkylation of the mercapto group with a reagent that contains a suitable electrophilic center, which can then react with the nitrile group. For instance, α-haloketones, α-haloesters, and other bifunctional electrophiles are frequently employed. The initial S-alkylation is followed by a base-catalyzed intramolecular cyclization, often a Thorpe-Ziegler reaction, to construct the fused ring. researchgate.net The nature of the alkylating agent ultimately determines the type of heterocyclic system that is formed.

The versatility of this approach allows for the synthesis of a wide array of fused pyridines, including thienopyridines and other related structures. The reaction conditions, such as the choice of base and solvent, can be optimized to achieve high yields of the desired fused heterocycles.

Strategies for Structural Diversification and Analog Synthesis

The core structure of this compound serves as a versatile scaffold for structural diversification, enabling the synthesis of a wide range of analogs with potentially interesting chemical and biological properties. Strategies for diversification can be broadly categorized into the construction of fused heterocyclic systems and the functionalization of the peripheral methyl and nitrile groups.

Thieno[2,3-b]pyridines are a prominent class of fused heterocycles that can be efficiently synthesized from this compound. The most common method for constructing the thieno[2,3-b]pyridine (B153569) skeleton is the Gewald reaction and its variations. researchgate.net This typically involves the reaction of the starting mercaptonitrile with an α-halo carbonyl compound in the presence of a base. researchgate.net

The general reaction sequence involves:

S-alkylation: The thiol group of this compound is alkylated with an α-halo ketone or ester.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Thorpe-Ziegler cyclization, where the active methylene (B1212753) group (alpha to the carbonyl or ester) attacks the cyano group, leading to the formation of an enamino nitrile or ester.

Tautomerization/Aromatization: The cyclized product then tautomerizes to form the stable aromatic thieno[2,3-b]pyridine system.

The following table summarizes representative examples of reagents used in the synthesis of thienopyridines from precursors with similar functionalities.

| Reactant 1 | Reactant 2 (α-halo carbonyl) | Base | Fused Product | Ref |

| 2-Mercaptonicotinonitrile derivative | Ethyl chloroacetate | Sodium ethoxide | 3-Aminothieno[2,3-b]pyridine-2-carboxylate | researchgate.net |

| 2-Mercaptonicotinonitrile derivative | Chloroacetone | Potassium carbonate | 3-Amino-2-acetylthieno[2,3-b]pyridine | researchgate.net |

| 2-Mercaptonicotinonitrile derivative | Phenacyl bromide | Triethylamine | 3-Amino-2-benzoylthieno[2,3-b]pyridine | researchgate.net |

The reactivity of this compound extends beyond the synthesis of thienopyridines, allowing for the generation of other fused heterocyclic systems. By choosing different bifunctional reagents, a variety of five- and six-membered rings can be annulated to the pyridine core.

For example, reaction with reagents containing two electrophilic sites can lead to the formation of more complex fused systems. The specific outcome of the reaction is highly dependent on the nature of the reacting partner. mdpi.com The synthesis of fused pyrimidines and thiazines are notable examples. researchgate.netnih.gov

| Reagent | Resulting Fused System | Reaction Type | Ref |

| α,β-Unsaturated ketones | Dihydropyridothienopyrimidine | Michael addition followed by cyclization | researchgate.net |

| Isothiocyanates | Pyridothiazine | Addition-cyclization | nih.gov |

| Hydrazonoyl halides | Pyridothiadiazine | Cyclocondensation | umich.edu |

Further structural diversity can be achieved by the chemical modification of the peripheral methyl and nitrile functionalities of this compound or its fused derivatives.

The nitrile group is a versatile functional handle that can be transformed into various other groups. vulcanchem.com Common transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide.

Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride, can afford a primary amine.

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazole rings.

The methyl group at the 6-position of the pyridine ring can also be functionalized, although it is generally less reactive than the other functional groups. It can undergo condensation reactions with activated aldehydes or ketones under specific conditions.

These functionalization strategies significantly expand the range of accessible derivatives, allowing for the fine-tuning of the molecule's properties for various applications.

Spectroscopic Characterization Techniques for 2 Mercapto 6 Methylnicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of organic molecules, including 2-mercapto-6-methylnicotinonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton NMR (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) is instrumental in assigning the positions of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the methyl protons and the aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the methyl group protons would likely appear as a singlet in the upfield region of the spectrum, while the aromatic protons would resonate at lower fields due to the deshielding effect of the aromatic ring current.

Table 1: Representative ¹H NMR Data for Related Structures

| Compound | Solvent | Chemical Shift (δ) and Multiplicity | Assignment |

|---|---|---|---|

| 5-Ethyl-2-methyl pyridine | CDCl₃ | δ 2.50 (s, 3H) | CH₃ |

| δ 1.21 (t, J = 7.6 Hz, 3H) | CH₂CH ₃ | ||

| δ 2.58 (q, J = 7.6 Hz, 2H) | CH ₂CH₃ | ||

| δ 7.05 (d, J = 7.9 Hz, 1H), 7.38 (dd, J = 7.9, 2.1 Hz, 1H), 8.32 (d, J = 2.1 Hz, 1H) | Aromatic H | ||

| 2-Mercaptopyridine (B119420) | DMSO-d₆ | δ 13.46 (br s, 1H) | SH |

Data sourced from related pyridine derivatives to infer expected chemical shifts.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., sp³, sp², aromatic, or part of a functional group like a nitrile).

The carbon of the methyl group is expected to appear in the aliphatic region (typically δ 10-30 ppm). The carbons of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm). The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in the range of δ 110-125 ppm. The carbon atom attached to the sulfur (C-S) would also have a specific chemical shift, which can be influenced by tautomerism between the thiol and thione forms.

For example, in 5-ethyl-2-methyl pyridine, the methyl carbon appears at δ 24.0 ppm, and the aromatic carbons are observed between δ 123.0 and 155.6 ppm. rsc.org In other pyridine derivatives, the carbon atoms of the ring show resonances within a similar range. rsc.org

Table 2: Representative ¹³C NMR Data for Related Structures

| Compound | Solvent | Chemical Shift (δ) | Assignment |

|---|---|---|---|

| 5-Ethyl-2-methyl pyridine | CDCl₃ | δ 24.0 | CH₃ |

| δ 15.6 | C H₂CH₃ | ||

| δ 25.8 | CH₂C H₃ | ||

| δ 123.0, 136.0, 136.3, 148.7, 155.6 | Aromatic C |

Data sourced from related pyridine derivatives to infer expected chemical shifts.

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. dokumen.pub

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of directly bonded proton and carbon atoms. libretexts.orgcolumbia.edu It is highly effective for identifying which proton signal corresponds to which carbon signal. columbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon. Similarly, each aromatic proton would show a correlation to its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). libretexts.orgcolumbia.edu HMBC is particularly powerful for piecing together the molecular structure by identifying longer-range connectivities. youtube.com For example, the protons of the methyl group would be expected to show a correlation to the C6 carbon of the pyridine ring and potentially to the C5 carbon. The aromatic protons would show correlations to neighboring carbons and carbons across the ring, helping to confirm their positions relative to the substituents.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. rsc.org This high accuracy allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. For this compound (C₇H₆N₂S), the calculated exact mass is 150.0252. HRMS would be used to confirm this exact mass, thereby verifying the molecular formula. chemcia.com

Analysis of Fragmentation Patterns

In mass spectrometry, molecules are ionized, and the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to deduce its connectivity. libretexts.orglibretexts.org The most stable fragments will appear as more intense peaks in the mass spectrum. youtube.com

For this compound, fragmentation could occur in several ways. The loss of the nitrile group (CN) or the thiol group (SH) would lead to characteristic fragment ions. Cleavage of the methyl group would also be a likely fragmentation pathway. The stability of the pyridine ring would likely result in it being a prominent part of many of the observed fragments. libretexts.org The analysis of these fragmentation patterns provides valuable corroborating evidence for the structure determined by NMR spectroscopy. slideshare.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features: the nitrile (C≡N), mercapto (S-H), methyl (C-H), and the pyridine ring system.

The nitrile group (C≡N) typically exhibits a sharp and intense absorption band in the region of 2260-2220 cm⁻¹. researchgate.net For aromatic nitriles, this band is often observed between 2240 and 2220 cm⁻¹. nih.gov The stretching vibration of the mercapto group (S-H) is generally weak and appears in the range of 2600-2550 cm⁻¹. The presence of the methyl group is confirmed by C-H stretching vibrations between 2950-2850 cm⁻¹ and a characteristic bending vibration (umbrella mode) around 1375 cm⁻¹. nih.govresearchgate.net

The aromatic pyridine ring gives rise to several bands. C-H stretching vibrations for aromatic rings are typically found just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. researchgate.net In-ring C-C stretching vibrations occur in the 1600-1400 cm⁻¹ region. researchgate.net It is also important to consider the tautomeric nature of 2-mercaptopyridines, which can exist in equilibrium between the thiol and the thione form. wikipedia.org The thione form (C=S) would exhibit a characteristic stretching band, further complicating the spectral interpretation but also providing valuable structural information. A study on 2-amino-4,6-diphenylnicotinonitriles showed N-H stretching bands in the range of 3487–3300 cm⁻¹ and N-H bending vibrations between 1654–1606 cm⁻¹, which could be relevant for amino-substituted derivatives. mdpi.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| Nitrile (C≡N) | 2240 - 2220 | Sharp, intense band typical for aromatic nitriles. nih.gov |

| Mercapto (S-H) | 2600 - 2550 | Typically a weak absorption. |

| Methyl (C-H Stretch) | 2950 - 2850 | Characteristic of alkyl C-H bonds. researchgate.net |

| Methyl (C-H Bend) | ~1375 | Umbrella mode for a methyl group. nih.gov |

| Aromatic (C-H Stretch) | 3100 - 3000 | Indicates C-H bonds on the pyridine ring. researchgate.net |

| Aromatic (C=C/C=N Stretch) | 1600 - 1400 | In-ring vibrations of the pyridine moiety. researchgate.net |

This table presents expected wavenumber ranges based on general spectroscopic data for the functional groups.

X-ray Diffraction for Crystalline Structure Elucidation

For instance, the crystal structure of nicotinonitrile (3-cyanopyridine) has been determined to be monoclinic, with the space group P21/c. wikipedia.orgnih.gov Studies on other nicotinonitrile derivatives have also utilized single-crystal X-ray diffraction to confirm their molecular structures. researchgate.net For example, the crystal structure of a nicotinonitrile derivative synthesized from the cyclization of a chalcone (B49325) with malononitrile (B47326) revealed that the molecules are linked by N–H···N hydrogen bonds, forming a two-dimensional network. researchgate.net

Furthermore, X-ray crystallographic analysis of various substituted pyridine derivatives has been reported. vensel.orgmdpi.com In one study, a Schiff's base of isonicotinyl hydrazide was found to form monoclinic crystals with a C2/c space group. vensel.org The detailed structural information obtained from such analyses is crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the solid state and can influence the material's physical properties. mdpi.comresearchgate.net The determination of the crystal structure of this compound would provide invaluable insights into its solid-state conformation and intermolecular interactions.

Photophysical Characterization (e.g., Fluorescence Spectroscopy of Derivatives)

Photophysical characterization, particularly fluorescence spectroscopy, investigates the interaction of molecules with light, providing information about their electronic excited states. While many simple nicotinonitriles exhibit weak fluorescence, their derivatives can be highly emissive, with properties that are sensitive to their chemical environment and substitution pattern.

Research on various functionalized nicotinonitrile and cyanopyridine derivatives has shown that their fluorescence properties can be tuned by altering the electronic nature of the substituents and the polarity of the solvent. researchgate.netmdpi.com For example, a study on 2-amino-4,6-diphenylnicotinonitriles demonstrated that the choice of solvent significantly influences the emission maximum, indicating the importance of solvent selection for tailoring fluorescence properties. mdpi.com In that study, chloro-substituted derivatives exhibited enhanced fluorescence. mdpi.com

Another investigation into cyanopyridine fluorophores bearing pyrene (B120774) and/or fluorene (B118485) moieties found that the emission bands ranged from 454 to 633 nm. researchgate.net A pronounced increase in the Stokes shift was observed in derivatives with strong electron-donating and electron-withdrawing groups. researchgate.net The fluorescence quantum yield was also found to be dependent on solvent polarity, generally increasing in less polar solvents. researchgate.net

The photophysical properties of pyridine-carbazole acrylonitrile (B1666552) derivatives have also been explored, with absorption maxima attributed to π-π* transitions. nih.gov These findings collectively suggest that the introduction of various functional groups to the this compound core could lead to the development of novel fluorescent materials with tailored properties for applications in sensing and imaging.

Theoretical and Computational Chemistry Investigations of 2 Mercapto 6 Methylnicotinonitrile

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the electronic structure and reactivity of heterocyclic molecules like 2-Mercapto-6-methylnicotinonitrile. While specific DFT studies exclusively on this compound are not extensively reported in the literature, the principles and findings from related compounds, such as 5-Acetyl-2-mercapto-6-methylnicotinonitrile, offer valuable insights.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap generally signifies higher reactivity.

For analogous compounds like 5-Acetyl-2-mercapto-6-methylnicotinonitrile, DFT calculations have been proposed to determine the HOMO and LUMO characteristics to understand reactivity. It is anticipated that for this compound, the HOMO would likely be localized on the electron-rich regions of the molecule, particularly the sulfur atom of the mercapto group and the pyridine (B92270) ring. The LUMO, conversely, would be expected to be distributed over the electron-deficient nitrile group and the pyridine ring. A hypothetical representation of these orbitals and their energy gap is presented in the table below.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 5.0 eV |

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

Prediction of Reactive Sites and Selectivity

The distribution of the frontier molecular orbitals and the molecular electrostatic potential (MESP) are key to predicting reactive sites for both electrophilic and nucleophilic attack. The MESP provides a visual representation of the charge distribution on the molecule's surface, with electron-rich (negative potential) areas being susceptible to electrophilic attack and electron-poor (positive potential) regions being prone to nucleophilic attack.

In this compound, the sulfur atom of the mercapto group is expected to be a primary nucleophilic site, capable of participating in reactions such as alkylation and oxidation. The nitrogen atom of the pyridine ring also possesses nucleophilic character. Conversely, the carbon atom of the nitrile group and the carbon atoms of the pyridine ring are potential electrophilic sites. For instance, the reaction of this compound with concentrated sulfuric acid to yield a pyridinoisothiazolone derivative provides experimental evidence of the molecule's reactivity, which can be rationalized through computational analysis of its reactive sites.

Tautomeric Equilibrium Studies

This compound can exist in two tautomeric forms: the thiol form (2-mercapto) and the thione form (pyridinethione). The equilibrium between these two forms is a critical aspect of its chemistry, as the dominant tautomer dictates its physical and chemical properties.

Computational studies on similar 2-mercaptopyridine (B119420) systems have shown that the tautomeric equilibrium is highly dependent on the solvent environment. dntb.gov.uaosti.gov In the gas phase and non-polar solvents, the thiol form is generally more stable. However, in polar solvents, the thione form is often favored due to better solvation of the more polar thione structure. DFT calculations can be employed to determine the relative energies of these tautomers and predict the equilibrium constant in different media. It is well-established that for 2-thiopyridone, a closely related compound, the thione form is predominant in polar solvents. osti.gov

Table 2: Predicted Relative Stability of this compound Tautomers

| Tautomer | Structure | Predicted Dominance in Polar Solvents |

|---|---|---|

| Thiol Form | Pyridine ring with an -SH group | Less Favored |

| Thione Form | Pyridin-2(1H)-thione structure | More Favored |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to understand the three-dimensional structure, conformational flexibility, and intermolecular interactions of this compound.

Conformational Analysis and Molecular Interactions

Molecular dynamics simulations can provide insights into how this compound interacts with other molecules, including solvents and potential biological targets. For a related compound, 5-Acetyl-2-mercapto-6-methylnicotinonitrile, molecular dynamics simulations have been suggested as a method to predict its interactions with enzymes, such as cytochrome P450, which is crucial for understanding its metabolic pathways. Similar simulations for this compound would be valuable in predicting its behavior in complex chemical and biological systems.

In Silico Prediction of Chemical Properties and Reactivity

In silico methods, which are computer-based simulations, are increasingly used to predict a wide range of chemical properties and reactivity, thereby guiding experimental work. For this compound, these methods can provide estimations of various physicochemical properties and predict its reactivity in different chemical environments.

Based on its functional groups—a mercapto group, a methyl group, and a nitrile group on a pyridine core—several chemical properties can be inferred. The mercapto group imparts nucleophilic and acidic properties, while the nitrile group is an electron-withdrawing group that can undergo hydrolysis or reduction. The pyridine nitrogen provides a basic site. In silico tools can quantify properties such as pKa, solubility, and logP, which are essential for understanding its behavior in various applications. While specific in silico studies on this molecule are not prevalent, the general reactivity patterns of mercaptopyridines and nicotinonitriles are well-documented and serve as a basis for such predictions.

Applications in Advanced Organic Synthesis and Material Science Research

2-Mercapto-6-methylnicotinonitrile as a Versatile Building Block in Complex Molecule Synthesis

This compound is a highly functionalized molecule that serves as a fundamental component in the field of organic synthesis. sigmaaldrich.com Its utility stems from the presence of multiple reactive sites, including a thiol (-SH) group, a nitrile (-CN) group, and a pyridine (B92270) ring, which allow for a wide range of chemical transformations. This versatility makes it an invaluable starting material for the construction of more complex molecular architectures. sigmaaldrich.comvulcanchem.com

The strategic placement of these functional groups enables chemists to perform selective reactions, building up molecular complexity in a controlled manner. It is frequently employed in the modular, bottom-up assembly of intricate organic structures, which is a cornerstone of medicinal chemistry and materials science. sigmaaldrich.com

Scaffold for the Construction of Diverse Heterocyclic Systems

The structure of this compound is particularly well-suited as a scaffold for the synthesis of a variety of heterocyclic compounds. vulcanchem.comresearchgate.net Its inherent reactivity allows for the formation of fused ring systems, which are prevalent in many biologically active molecules and advanced materials.

Synthesis of Thienopyridines

A significant application of this compound is in the synthesis of thienopyridines. These bicyclic heterocyclic compounds are of great interest due to their diverse pharmacological properties. The synthesis typically involves the reaction of the thiol group of this compound with a suitable reagent, leading to the formation of a thiophene (B33073) ring fused to the pyridine core. vulcanchem.com

For instance, reacting this compound with α-halo ketones or α-halo esters can lead to the formation of a thieno[2,3-b]pyridine (B153569) ring system. One documented example is the reaction with 2-bromo-N-(3-(trifluoromethyl)phenyl)acetamide in the presence of a base like sodium ethoxide, which proceeds through an initial S-alkylation followed by an intramolecular cyclization to yield the thienopyridine structure. vulcanchem.com

Derivatization to Other Fused Rings (e.g., Pyrimidine (B1678525), Oxazole (B20620) Derivatives)

The reactivity of this compound extends to the formation of other fused heterocyclic systems, such as those containing pyrimidine or oxazole rings. researchgate.netresearchgate.net Pyrimidine-fused derivatives are of particular importance as they form the core structure of nucleic acids and are found in numerous bioactive compounds. nih.gov

The synthesis of these fused rings often involves multi-step reaction sequences where the nitrile and thiol groups of the starting material participate in cyclization reactions. For example, the nitrile group can be a precursor for an amino group, which can then react with various reagents to form a fused pyrimidine ring.

Formation of Spiro-Heterocyclic Structures

Spiro-heterocyclic compounds, which contain two rings connected by a single common atom, are a fascinating class of molecules with unique three-dimensional structures. nih.gov These structures are of interest in drug discovery due to their conformational rigidity and novel chemical space. nih.govrsc.org this compound can be utilized in the synthesis of such complex spiro-heterocycles. The construction of these spiro compounds often involves multi-component reactions where the pyridine and thiol functionalities of this compound play a crucial role in forming the spirocyclic framework. nih.gov

Development of Pharmaceutical Scaffolds and Chemical Probes

The diverse heterocyclic systems derived from this compound are valuable scaffolds in the development of new pharmaceutical agents and chemical probes. vulcanchem.comnih.gov A scaffold, in this context, refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening.

The thienopyridine, fused pyrimidine, and spiro-heterocyclic structures synthesized from this building block have been investigated for a range of biological activities. researchgate.netnih.gov Chemical probes are essential tools in chemical biology for understanding the function of proteins and other biological targets. nih.gov The unique structures derived from this compound can be developed into selective probes to investigate biological pathways and validate potential drug targets. nih.gov

Emerging Applications in Material Science (Exploratory Studies)

While the primary applications of this compound have been in organic and medicinal chemistry, there is growing interest in its potential use in material science. vulcanchem.com The heterocyclic compounds derived from this building block possess electronic and photophysical properties that could be exploited in the development of novel organic materials.

Exploratory studies are investigating the use of these compounds in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics, and as components of metal-organic frameworks (MOFs). The ability to tune the electronic properties of the final heterocyclic system through modification of the starting material makes this compound an attractive platform for the design of new functional materials. bldpharm.com

Biological Activity of 2 Mercapto 6 Methylnicotinonitrile Derivatives in Vitro Studies Only

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of 2-mercapto-6-methylnicotinonitrile, these studies have revealed that modifications at various positions on the nicotinonitrile scaffold can significantly influence their potency and selectivity.

For instance, in a series of 2-alkylthio-6-aminobenzothiazoles, the nature of the alkyl group at the 2-position was found to be critical for anti-yeast activity. nih.gov Specifically, derivatives bearing a –(CH2)3-CH=CH2 or –CH2CH=CH-C2H5 group exhibited the highest inhibitory effect against Candida albicans, with a minimum inhibitory concentration (MIC) of 15.6 μg/mL. nih.gov Similarly, for 2-(6-acetamidobenzothiazolethio)acetic acid esters, a hexyl acetate (B1210297) group at the second position of the benzothiazole (B30560) ring resulted in maximum inhibition of the oxygen evolution rate in spinach chloroplasts. nih.gov

In the context of anti-inflammatory activity, SAR studies on novel bis-heterocycles incorporating 2-mercaptobenzothiazole (B37678) and 1,2,3-triazoles highlighted the importance of an aromatic ring attached to the triazolyl moiety for potential activity, as compared to aliphatic or alicyclic rings. nih.gov

Investigations of Enzyme Inhibition and Protein Interactions

The biological effects of this compound derivatives are often mediated through their interaction with specific enzymes and proteins. In vitro assays have identified several enzymatic targets for these compounds.

Derivatives of the related 2-mercaptobenzothiazole scaffold have been shown to be potent mechanism-based inhibitors of several enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, and cathepsin D. nih.govresearchgate.net For example, in the pursuit of selective cyclooxygenase-2 (COX-2) inhibitors, 2-{[2-alkoxy-6-pentadecylphenyl)methyl]thio]-1H-benzothiazoles were synthesized and evaluated for their human COX-2 inhibitory activity. nih.gov

Furthermore, some coumarin (B35378) derivatives, which share heterocyclic structural similarities, have been shown to exert their anticancer activity by inhibiting enzymes like telomerase and protein kinases. researchgate.net Acridine/sulfonamide hybrids have demonstrated inhibitory effects on topoisomerase I and II. mdpi.com Specifically, compound 8b was a potent inhibitor of Topo-I, while compound 7c showed significant inhibition of Topo-II. mdpi.com

In Vitro Effects on Cellular Systems

The in vitro biological activities of this compound and related heterocyclic derivatives have been extensively studied in various cellular systems, revealing their potential as therapeutic agents for a range of diseases.

Induction of Apoptosis and Mitochondrial Dysfunction (e.g., in Cancer Cell Lines)

A significant area of research has been the evaluation of these compounds for their ability to induce apoptosis, or programmed cell death, in cancer cells. Several studies have demonstrated the pro-apoptotic effects of related heterocyclic compounds.

For instance, novel 2-benzylthio-6-substituted-1,3-benzothiazoles were found to suppress the in vitro growth of human cervical cancer (HeLa) cells. nih.gov Similarly, a series of 6-amino-5-cyano-2-thiopyrimidine derivatives were evaluated for their anticancer activity against 60 cell lines, with compound 1c showing broad-spectrum activity and high selectivity towards leukemia. nih.gov Mechanistic studies revealed that compound 1c induced apoptosis by activating caspase 3, Bax, and p53, while suppressing the anti-apoptotic protein Bcl-2. nih.gov It also caused a loss of mitochondrial membrane potential. nih.gov

Pyrrolo[2,3-d]pyrimidine derivatives have also been shown to induce apoptosis. Compound 9e displayed strong cytotoxicity against the A549 cancer cell line, inducing late apoptosis and arresting the cell cycle in the G0/G1 phase. nih.gov This was accompanied by a reduction in Bcl-2 expression and an increase in the expression of the pro-apoptotic protein Bax, as well as increased levels of caspase-9 and caspase-3. nih.gov

| Compound Class | Cell Line | Key Apoptotic Effects (In Vitro) |

| 2-Benzylthio-6-substituted-1,3-benzothiazoles | HeLa | Growth suppression |

| 6-Amino-5-cyano-2-thiopyrimidines (e.g., 1c) | Leukemia (HL-60, SR) | Activation of caspase 3, Bax, p53; suppression of Bcl-2; loss of mitochondrial membrane potential |

| Pyrrolo[2,3-d]pyrimidines (e.g., 9e) | A549 | Induction of late apoptosis; cell cycle arrest at G0/G1; decreased Bcl-2, increased Bax, caspase-9, caspase-3 |

Modulation of Inflammatory Responses

Chronic inflammation is implicated in a variety of diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. In vitro studies have shown that derivatives of this compound and related structures possess anti-inflammatory properties.

For example, methyl derivatives of flavanone (B1672756) were shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov These compounds also dose-dependently modulated the production of proinflammatory cytokines such as IL-1β, IL-6, IL-12p40, IL-12p70, and TNF-α. nih.gov Specifically, 2'-methylflavanone and 3'-methylflavanone were the most potent, reducing the concentrations of several of these cytokines. nih.gov

Similarly, 6-Thioguanine (6TG) and 6-hydroxy-2-mercaptopurine (6H2MP) were found to suppress the production of NO in LPS-induced RAW 264.7 macrophages. inabj.org In phorbol (B1677699) myristate acetate (PMA)-induced HIG-82 synovial fibroblast cells, both compounds also suppressed the release of NO, Prostaglandin E2 (PGE2), and inflammatory cytokines including TNF-α, IL-1β, and IL-6. inabj.org

| Compound/Derivative | Cell Line | Key Anti-inflammatory Effects (In Vitro) |

| Methyl derivatives of flavanone | RAW264.7 macrophages | Inhibition of NO production; modulation of IL-1β, IL-6, IL-12p40, IL-12p70, TNF-α |

| 6-Thioguanine (6TG) | RAW 264.7 macrophages, HIG-82 synovial fibroblasts | Suppression of NO, PGE2, TNF-α, IL-1β, IL-6 production |

| 6-Hydroxy-2-mercaptopurine (6H2MP) | RAW 264.7 macrophages, HIG-82 synovial fibroblasts | Suppression of NO, PGE2, TNF-α, IL-1β, IL-6 production |

Antimicrobial Activity (e.g., Antibacterial, Antifungal Properties)

The emergence of drug-resistant pathogens has necessitated the search for new antimicrobial agents. Derivatives of this compound have shown promise in this area.

A series of new hybrid compounds of 2-mercaptobenzothiazole and different aryl amines exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Notably, compounds 2b, 2c, and 2i showed significant activity, with 2i also demonstrating satisfactory antibiofilm activity. nih.gov

The antifungal activity of related compounds has also been documented. 2-Mercaptobenzothiazoles have shown activity against various Candida strains and Aspergillus niger. nih.gov Furthermore, hydrazone derivatives of 2-methyl-5-nitro-6-phenylnicotinohydrazide were tested for their antibacterial and antifungal activity. nih.govmdpi.com

| Compound Class | Target Organisms | Key Antimicrobial Effects (In Vitro) |

| 2-Mercaptobenzothiazole-aryl amine hybrids | Gram-positive and Gram-negative bacteria | Moderate to good antibacterial activity; antibiofilm activity (compound 2i) |

| 2-Mercaptobenzothiazoles | Candida strains, Aspergillus niger | Antifungal activity |

| Hydrazones of 2-methyl-5-nitro-6-phenylnicotinohydrazide | Bacteria and fungi | Antibacterial and antifungal activity |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Antioxidant compounds can help to mitigate this damage.

Several studies have investigated the antioxidant potential of heterocyclic compounds in vitro. For instance, two synthesized coumarin derivatives, compound 5 and 6, demonstrated good antioxidant activity when screened using DPPH, nitric oxide, and hydrogen peroxide radical scavenging methods. nih.gov Mixed ligand metal complexes of 6-mercaptopurine (B1684380) and nicotinamide (B372718) also showed antioxidant activity, with the [Zn(mp)(nic)EtOH] complex exhibiting improved activity. researchgate.net

The antioxidant activity is often linked to the ability of these compounds to scavenge free radicals. For example, the synthesized coumarins were found to be potent scavengers of nitric oxide. nih.gov

Elucidation of Molecular Targets and Biochemical Pathways

In vitro investigations into the derivatives of this compound have identified several key molecular targets, primarily focusing on their roles in cancer and inflammation. These studies have highlighted the ability of these compounds to inhibit specific enzymes and modulate signaling pathways crucial for disease progression.

Inhibition of Tyrosine Kinases and Induction of Apoptosis

A significant area of research has been the evaluation of this compound derivatives as anti-cancer agents. Certain novel nicotinonitrile derivatives have been shown to exert potent antiproliferative activity by inhibiting tyrosine kinases (TK) and inducing apoptosis, or programmed cell death.

In one study, a series of novel nicotinonitrile derivatives were synthesized and evaluated for their cytotoxic activity against cancer cell lines. Two compounds in particular, designated as compound 8 and compound 5g , demonstrated significant inhibitory effects on tyrosine kinase. The half-maximal inhibitory concentrations (IC50) for TK inhibition were determined to be 311 nM for compound 8 and 352 nM for compound 5g . This inhibition of a key enzyme in cell growth and proliferation pathways highlights a primary mechanism of their anti-cancer potential.

Furthermore, the study revealed that these derivatives trigger the intrinsic pathway of apoptosis. This was evidenced by the significant induction of caspase-9 and caspase-3 , key executioner enzymes in the apoptotic cascade. The activation of these caspases leads to the systematic dismantling of the cell, a hallmark of apoptosis.

Interactive Data Table: Tyrosine Kinase Inhibition by Nicotinonitrile Derivatives

| Compound | Target Enzyme | IC50 (nM) |

| Compound 8 | Tyrosine Kinase | 311 |

| Compound 5g | Tyrosine Kinase | 352 |

This table showcases the potent in vitro inhibitory activity of specific this compound derivatives against tyrosine kinase.

Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. In vitro studies have suggested that derivatives of this compound may possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. For instance, 5-Acetyl-2-mercapto-6-methylnicotinonitrile has been investigated for its potential to curb inflammatory responses. While specific quantitative data such as IC50 values from peer-reviewed literature are not yet widely available for this specific derivative's direct inhibition of cytokines, preliminary research indicates a dose-dependent reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. These cytokines are central mediators of the inflammatory response.

Potential for Tyrosinase Inhibition

The 2-mercapto functional group present in this class of compounds has led researchers to explore their potential as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. While direct studies on this compound derivatives are limited, research on other mercapto-containing compounds has shown potent tyrosinase inhibitory activity. For example, studies on 2-mercapto-N-arylacetamide analogs have demonstrated significant inhibition of mushroom tyrosinase, with IC50 values in the low micromolar range. This suggests that the mercapto moiety could enable these compounds to chelate the copper ions in the active site of tyrosinase, thus inhibiting its function. Further investigation is warranted to confirm if this mechanism extends to this compound derivatives.

Acetylcholinesterase Inhibition as a Possible Target

Some nicotinonitrile derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. While studies on different classes of nicotinonitrile derivatives have shown promising results, specific in vitro data on the acetylcholinesterase inhibitory activity of this compound derivatives is not yet available in the public domain. The nicotinonitrile scaffold, however, suggests that this could be a potential area for future investigation.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green chemistry principles is a paramount challenge in modern organic synthesis. For 2-Mercapto-6-methylnicotinonitrile, future research should prioritize the development of synthetic routes that are both environmentally benign and highly efficient in their use of starting materials.

Key Research Objectives:

Exploration of Multicomponent Reactions: One-pot multicomponent reactions offer a promising avenue for the synthesis of highly substituted pyridines, including nicotinonitrile derivatives. researchgate.net These reactions, by their nature, enhance atom economy by incorporating the majority of atoms from the reactants into the final product. Future work could focus on designing a convergent multicomponent strategy for the synthesis of this compound that minimizes waste and reduces the number of synthetic steps.

Catalyst Development: The use of novel catalysts, such as magnetic hydrogen-bond catalysts, has shown promise in the green synthesis of nicotinonitriles. nih.gov Research into recyclable and reusable catalysts for the synthesis of this compound could significantly improve the sustainability of its production.

Alternative Solvents and Reaction Conditions: Investigations into the use of greener solvents, such as water-ethanol mixtures or even solvent-free conditions, are crucial. nih.gov Microwave-assisted synthesis is another area that warrants exploration to potentially reduce reaction times and energy consumption.

Table 1: Comparison of Synthetic Strategies for Nicotinonitrile Derivatives

| Synthetic Approach | Key Advantages | Relevance to this compound |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | Development of a novel one-pot synthesis. |

| Catalytic Methods | Use of recyclable catalysts, milder reaction conditions. | Design of specific catalysts for improved yield and purity. |

| Green Solvents/Conditions | Reduced environmental impact, potential for easier purification. | Feasibility studies using water-based systems or microwave irradiation. |

Exploration of Novel Reactivity Domains for this compound

The unique combination of a nitrile, a mercapto group, and a methyl group on the pyridine (B92270) ring of this compound suggests a rich and largely unexplored reactivity profile.

Potential Areas of Investigation:

Thiol-Ene and Thiol-Yne Click Reactions: The mercapto group is a versatile functional handle for post-synthetic modification via "click" chemistry. Future studies could explore the utility of this compound in thiol-ene and thiol-yne reactions to generate a library of derivatives with diverse functionalities.

Cyclization and Annulation Reactions: The reaction of related 2-thioxopyridine-3,5-dicarbonitriles with various reagents has been shown to produce fused heterocyclic systems. researchgate.net Investigating the propensity of this compound to undergo similar cyclization or annulation reactions could lead to the discovery of novel polycyclic scaffolds with interesting properties.

Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring can be a substrate for various metal-catalyzed cross-coupling reactions. Research into the functionalization of the pyridine core of this compound, potentially at the C4 or C5 positions, could provide access to a wide array of substituted analogs.

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Mechanistic Insight

A deep understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications.

Future Research Directions:

Tautomerism Studies: The mercapto group on the pyridine ring can exist in equilibrium between the thiol and thione tautomeric forms. It is crucial to understand the factors that influence this equilibrium, such as solvent polarity and pH. nih.gov A combination of advanced NMR spectroscopy and computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the predominant tautomeric form under different conditions. nih.govsemanticscholar.orgorientjchem.orgresearchgate.net

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. This can aid in optimizing reaction conditions and predicting the formation of byproducts. For instance, DFT calculations can be used to model transition states and reaction energy profiles.

Spectroscopic Characterization of Derivatives: As novel derivatives of this compound are synthesized, comprehensive spectroscopic characterization using techniques such as 2D NMR, mass spectrometry, and X-ray crystallography will be essential to unambiguously determine their structures.

Rational Design of Derivatives for Specific Biological or Material Applications

The nicotinonitrile scaffold is a well-established pharmacophore in medicinal chemistry, and the mercapto group offers a handle for further derivatization.

Prospective Applications:

Biological Activity: Numerous nicotinonitrile derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govrsc.orgmdpi.com Future research should focus on the rational design and synthesis of this compound derivatives with tailored biological activities. This could involve the introduction of various substituents to modulate properties such as lipophilicity and hydrogen bonding capacity.

Material Science: Substituted pyridines and nicotinonitriles have also found applications in materials science, for example, as nonlinear optical (NLO) materials. researchgate.net The electronic properties of this compound could be tuned through derivatization to explore its potential in the development of novel functional materials.

Table 2: Potential Applications of this compound Derivatives

| Application Area | Design Strategy | Target Properties |

| Medicinal Chemistry | Introduction of pharmacophoric groups via the mercapto handle. | Enhanced biological activity and selectivity. |

| Materials Science | Modification of the electronic structure of the pyridine ring. | Desired optical or electronic properties. |

Environmental Chemical Behavior and Degradation Studies (excluding toxicity)

Understanding the environmental fate of this compound is crucial for assessing its long-term environmental impact.

Unaddressed Research Questions:

Biodegradation Pathways: Pyridine and its derivatives are known to be biodegradable under both aerobic and anaerobic conditions, although the rate of degradation is highly dependent on the nature and position of substituents. tandfonline.comoup.comnih.govnih.govtandfonline.com Future studies should investigate the susceptibility of this compound to microbial degradation and identify the metabolic pathways and resulting degradation products. The presence of the sulfur atom may influence the degradation pathway, potentially involving S-oxidation. inchem.org

Photodegradation: Photochemical transformation is a significant degradation pathway for many organic compounds in the environment. nih.gov Research is needed to determine the photostability of this compound and to characterize its photoproducts. The photodegradation of sulfur-containing heterocycles can lead to the formation of sulfonic acids and other oxygenated products. nih.govresearchgate.net

Sorption and Mobility: The sorption of this compound to soil and sediment will influence its mobility and bioavailability in the environment. Studies to determine its soil adsorption coefficient (Koc) would provide valuable data for environmental fate modeling.

Q & A

Q. What are the optimized synthetic routes for 2-mercapto-6-methylnicotinonitrile, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution of 2-chloro-6-methylnicotinonitrile with thiourea in refluxing n-butanol, achieving quantitative yields . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance reactivity.

- Catalyst/base : Sodium ethoxide promotes thiol group activation.

- Temperature : Reflux conditions (~100–120°C) are critical for cyclization. A modular route allows derivatization by reacting this compound with bromoacetamides to form thienopyridine analogs (58–68% yields) .

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | n-Butanol or ethanol | 58–99% |

| Base | Sodium ethoxide | >90% |

| Temperature | Reflux (~120°C) | High |

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological approaches include:

- Spectroscopy : NMR (¹H/¹³C) to confirm the thiol (-SH) and nitrile (-CN) groups.

- Chromatography : HPLC with UV detection (λ ~250–300 nm) to assess purity (>95%) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (MW: 150.21 g/mol) .

- Melting point : Reported at 99°C (decomposition may occur above this) .

Q. What stability and storage precautions are required for this compound?

- Stability : Stable under inert atmospheres (N₂/Ar) at 2–8°C. Avoid moisture to prevent hydrolysis of the nitrile group .

- Incompatibilities : Oxidizing agents, strong acids/bases.

- Safety protocols : Use P95/P1 respirators for low exposure; OV/AG/P99 filters for high concentrations. Full-body PPE is mandatory due to carcinogenic potential (IARC Category 2B) .

Advanced Research Questions

Q. How does structural modification of this compound affect binding to biological targets like HIV-1 TAR RNA?

Structure-activity relationship (SAR) studies reveal:

- Core modifications : Substituting the pyridine ring with bulkier groups (e.g., isopropyl) reduces binding affinity due to steric hindrance .

- Linker variations : Oxadiazolyl or sulfonamide linkers improve solubility but may alter binding kinetics. For example, analogs with 1,3,4-oxadiazole show 3-fold higher TAR affinity .

- Key data : IC₅₀ values for TAR inhibition range from 0.5–10 µM, depending on substituents.

Experimental design :

- Use SHAPE (Selective 2′-hydroxyl acylation analyzed by primer extension) to map RNA-compound interactions.

- Compare binding via ITC (isothermal titration calorimetry) and SPR (surface plasmon resonance) .

Q. What crystallographic strategies are recommended for elucidating the solid-state structure of this compound derivatives?

Q. How can researchers resolve contradictions in toxicity data for this compound?

Discrepancies in carcinogenicity classifications (IARC vs. NTP) arise from:

- Concentration thresholds : Toxicity is dose-dependent; >0.1% w/w components trigger stricter classifications .

- Assay variability : Use OECD-compliant in vitro mutagenicity tests (Ames test) and in vivo rodent models. Mitigation : Include positive controls (e.g., benzo[a]pyrene) and validate findings across multiple labs .

Methodological Guidelines

Q. What statistical frameworks are appropriate for analyzing pharmacological data involving this compound?

- Dose-response : Calculate IC₅₀/EC₅₀ using nonlinear regression (GraphPad Prism).

- Error reporting : Use SEM (standard error of the mean) with n ≥ 3 replicates.

- Significance : Apply two-tailed Student’s t-test (α = 0.05) .

Q. How should researchers design experiments to assess environmental impact during disposal?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|